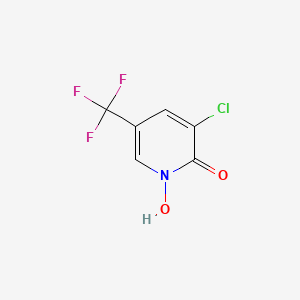

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one

Description

3-Chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1823183-80-7) is a halogenated pyridinone derivative characterized by a hydroxyl group at position 1, a chlorine atom at position 3, and a trifluoromethyl group at position 3. This compound belongs to the pyridin-2(1H)-one family, a scaffold widely explored in medicinal chemistry due to its versatility in hydrogen bonding and structural modifications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and chlorine substituents influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2/c7-4-1-3(6(8,9)10)2-11(13)5(4)12/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSWROOOAWWSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and trifluoromethyl ketone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form a corresponding alcohol or amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one.

Reduction: Formation of 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-amine.

Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one serves as a versatile building block in organic synthesis. It is particularly useful in the following areas:

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the biological activity of the resulting products.

Coupling Reactions

This compound has been employed in coupling reactions such as Suzuki and Sonogashira reactions, where it acts as a coupling partner to form more complex molecules. These reactions are crucial for creating diverse libraries of compounds for biological testing .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Anti-inflammatory Agents

Studies have shown that certain derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Agrochemical Development

The compound's properties also lend themselves to applications in agriculture:

Herbicide Development

Due to its ability to inhibit specific enzymes in plant metabolism, this compound is being investigated as a precursor for developing new herbicides that could provide effective weed control with minimal environmental impact.

Pesticide Formulation

Its efficacy against certain pests positions it as a valuable component in formulating new pesticides that are both effective and environmentally friendly .

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

The pharmacological and physicochemical properties of pyridin-2(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyridin-2(1H)-one Derivatives

*Calculated tPSA based on , assuming similar substituent contributions.

Key Observations:

Substituent Effects on Pharmacokinetics: The trifluoromethyl group at position 5 is a common feature in analogs, enhancing metabolic stability and membrane permeability . The hydroxyl group at position 1 in the target compound may improve solubility compared to methyl or aryl-substituted derivatives (e.g., 1q, 1o) but could increase P-gp-mediated efflux compared to non-polar substituents .

Halogen substituents (Cl, Br) at position 3 are associated with synthetic versatility but may reduce potency unless paired with complementary groups .

Synthetic Accessibility :

- Bromo and nitro derivatives (e.g., 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one) are common intermediates for further functionalization via cross-coupling reactions .

- The hydroxyl group in the target compound may complicate synthesis due to its acidity, requiring protection/deprotection strategies .

Safety and Stability :

- Methyl-substituted analogs (e.g., 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one) exhibit higher thermal stability, whereas hydroxyl-bearing compounds may require stringent storage conditions (e.g., inert gas, low temperatures) .

Biological Activity

3-Chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name : this compound

- CAS Number : 1823183-80-7

- Molecular Formula : C6H3ClF3NO

- Molecular Weight : 197.54 g/mol

- Physical State : Solid

- Purity : Typically ≥90% .

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and stability. The compound can interact with various biological targets, including enzymes and receptors, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the target molecules engaged.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Trifluoromethyl-substituted compounds are known to affect cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-1-hydroxy-5-(methyl)pyridin-2(1H)-one | Methyl group instead of trifluoromethyl | Moderate antimicrobial activity |

| 3-chloro-1-hydroxy-5-(difluoromethyl)pyridin-2(1H)-one | Difluoromethyl group | Enhanced anticancer properties |

| 3-chloro-1-hydroxy-5-(pentafluoroethyl)pyridin-2(1H)-one | Pentafluoroethyl group | Stronger lipophilicity and potential drug-like properties |

Study on Antimicrobial Efficacy

In a comparative study examining various pyridinones, it was found that those containing trifluoromethyl groups exhibited a higher degree of antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties, warranting further investigation .

Anticancer Research

A recent study explored the effects of trifluoromethyl-containing pyridines on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in colorectal cancer cells through apoptosis pathways. While direct data on this compound is still emerging, the findings highlight its potential as a lead compound for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenation of pyridinone precursors using phosphorus oxychloride (POCl₃) at controlled temperatures (60–80°C) under anhydrous conditions is common. Optimization involves adjusting stoichiometry, reaction time, and catalyst selection (e.g., Lewis acids like AlCl₃) to improve yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Q. How can the structure of this compound be unambiguously characterized?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL software) resolves bond lengths, angles, and hydrogen-bonding networks .

Q. What are the critical physicochemical properties to evaluate for this compound in preclinical studies?

- Methodology : Measure:

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO.

- LogP : HPLC or shake-flask partitioning to assess hydrophobicity.

- pKa : Potentiometric titration to determine ionization states affecting bioavailability .

- Relevance : Low polar surface area (tPSA < 80 Ų) may enhance membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, hydroxy, trifluoromethyl groups) influence bioactivity and target binding?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or CF₃ with CH₃) and test inhibitory potency (IC₅₀) against relevant targets (e.g., enzymes like eIF4A3) .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and conformational stability .

- Case Study : Replacing 3-cyanophenyl with trifluoromethyl in pyridinone derivatives reduced tPSA (99.3 → 75.5 Ų) but required biaryl scaffolds to retain potency .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Challenges :

- Polymorphism due to hydrogen-bonding variability.

- Twinning in triclinic systems (space group P1) .

- Solutions :

- Use high-resolution synchrotron data.

- Apply SHELXD for structure solution and SHELXL for refinement, incorporating restraints for disordered regions .

Q. How can computational chemistry aid in understanding reaction mechanisms involving this compound?

- Methodology :

- DFT Calculations : Gaussian 16 to map reaction pathways (e.g., transition states for Cl substitution).

- NBO Analysis : Identify charge distribution and stabilization effects from electron-withdrawing groups (e.g., CF₃) .

- Application : Predict regioselectivity in electrophilic aromatic substitution reactions.

Q. What experimental models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

- In Vitro :

- Caco-2 Assays : Measure permeability and P-gp efflux ratios (efflux ratio < 2 indicates low efflux liability) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance.

- In Vivo : Rodent PK studies (IV/PO dosing) to calculate AUC, t₁/₂, and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.